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Comprehensive Clinical Application Notes and
Protocols for Centanafadine in ADHD Treatment

Introduction and Mechanism of Action

Centanafadine is a novel investigational compound currently in development for the treatment of
Attention-Deficit/Hyperactivity Disorder (ADHD). As a triple reuptake inhibitor, centanafadine
demonstrates a unique pharmacological profile by simultaneously targeting norepinephrine (NE), dopamine
(DA), and serotonin (5-HT) transporters with distinct selectivity patterns. The compound exhibits highest
binding affinity for the norepinephrine transporter (NET), with approximately 6-fold greater potency for
NET compared to the dopamine transporter (DAT), and 14-fold greater potency for NET compared to the
serotonin transporter (SERT), based on half-maximal inhibitory concentration (IC50) values of 6 nM, 38 nM,

and 83 nM, respectively [1] [2]. This specific binding profile positions centanafadine as a potential first-in-
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class therapeutic with a mechanism of action that differentiates it from both traditional stimulants and

existing non-stimulant treatments for ADHD.

The neuropharmacological activity of centanafadine is characterized by increased extracellular levels of
norepinephrine and dopamine in the prefrontal cortex, with the most pronounced effect on norepinephrine
[1]. Dopamine levels are also elevated in the striatal regions, though to a lesser extent [2]. This specific
pattern of neurotransmitter modulation is particularly relevant to ADHD pathophysiology, which involves
dysregulation of catecholaminergic signaling in prefrontal cortical circuits that mediate executive functions,
including attention, behavioral inhibition, and working memory [3]. The additional serotonergic activity may
address frequently comorbid symptoms such as anxiety and depression, while potentially mitigating certain
adverse effects commonly associated with stimulant medications, including sleep disturbances and appetite

suppression [1] [2].

Table 1: Pharmacodynamic Profile of Centanafadine

Parameter Value Clinical Significance

Norepinephrine Transporter IC50 6 nM Primary mechanism with strongest affinity
Dopamine Transporter IC50 38 nM 6-fold lower affinity than NET

Serotonin Transporter IC50 83 nM 14-fold lower affinity than NET

Prefrontal Cortex NE Increase Marked Potential for enhanced executive function
Prefrontal Cortex DA Increase Moderate Potential for improved attention and motivation
Striatal DA Increase Moderate Lower than prefrontal increase

Clinical Pharmacology and Pharmacokinetics

Centanafadine is administered as a sustained-release (SR) formulation specifically designed to provide
stable plasma concentrations throughout the day with twice-daily dosing. The pharmacokinetic profile of
centanafadine-SR is characterized by a rapid absorption phase, with peak plasma concentrations typically

reached within 1-3 hours after administration [4]. The compound demonstrates an elimination half-life of
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approximately 4-4.5 hours, which justifies the twice-daily dosing regimen required to maintain therapeutic
concentrations [1] [4]. At total daily doses ranging from 200 mg to 800 mg, centanafadine exhibits linear
pharmacokinetics with minimal accumulation (less than 1.1-fold) upon repeated twice-daily administration,

achieving steady-state concentrations by the second day of dosing [4].

The metabolic pathway of centanafadine primarily involves monoamine oxidase A (MAO-A)-mediated
degradation, resulting in the formation of EB-10601 as the major metabolite [4]. In vitro studies have
demonstrated that neither centanafadine nor EB-10601 exhibit clinically relevant interactions with other
receptors, transporters, or ion channels at therapeutic concentrations [4]. Importantly, population
pharmacokinetic analyses have revealed no clinically significant alterations in centanafadine exposure in
individuals with moderate hepatic impairment or severe renal impairment, suggesting that dose adjustments
may not be necessary in these special populations [4]. This metabolic profile distinguishes centanafadine
from many other psychotropic agents that undergo hepatic metabolism via cytochrome P450 enzymes,

potentially reducing the risk of drug-drug interactions in patients receiving concomitant medications.

Table 2: Pharmacokinetic Parameters of Centanafadine Sustained-Release Formulation

Parameter Value Notes

Time to Peak Concentration (Tmax) 1-3 hours Consistent across doses
Elimination Half-life (T1/2) ~4.5 hours Supports BID dosing
Steady-State Achievement By Day 2 With BID dosing
Accumulation Factor <1.1-fold Minimal accumulation
Primary Metabolic Pathway MAO-A Forms metabolite EB-10601

Effect of Moderate Hepatic Impairment  Not clinically significant  Dose adjustment likely unnecessary

Effect of Severe Renal Impairment Not clinically significant  Dose adjustment likely unnecessary

Titration Protocols and Dosing Strategies
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Phase 3 Clinical Trial Titration Schedules

The titration schedule for centanafadine has been systematically optimized through phase 2 and 3 clinical
trials to balance efficacy onset with tolerability. In the pivotal phase 3 studies, two distinct dosing regimens
were implemented for the 200 mg/day and 400 mg/day total daily doses (TDD) [3]. For participants
randomized to the 200 mg TDD group, treatment was initiated at the full therapeutic dose of 100 mg twice
daily beginning on day 1 of the double-blind treatment period, with no escalation required [3]. This
immediate initiation at the target dose demonstrates the favorable tolerability profile of centanafadine at this

dosage level.

For participants assigned to the 400 mg TDD group, a structured titration approach was employed to
enhance tolerability during treatment initiation. These patients began treatment at 200 mg TDD (100 mg
twice daily) from day 1 through day 7 of the double-blind period [3] [5]. On day 8, the dose was escalated to
the target TDD of 400 mg (200 mg twice daily), which was maintained for the remainder of the 6-week
treatment period [3]. This gradual up-titration strategy allows for neuroadaptation to the pharmacological
effects of centanafadine, potentially mitigating early treatment-emergent adverse events. The twice-daily
administration schedule, with doses typically separated by 4-6 hours, maintains stable plasma concentrations

throughout waking hours [5].

Long-Term Treatment and Dose Adjustment

In the 52-week open-label safety study, a standardized titration approach was implemented for all
participants, including both those rolling over from previous trials and de novo patients [5]. All participants
initiated treatment with centanafadine SR at 200 mg TDD (100 mg twice daily) on days 1-7, followed by
escalation to the target maintenance dose of 400 mg TDD (200 mg twice daily) on day 8, which was
continued through week 52 [5]. The study protocol allowed for temporary dose reduction to 200 mg TDD
if tolerability issues emerged with the 400 mg TDD, based on clinical judgment of the investigator [5]. This
flexibility in dosing acknowledges individual variations in drug metabolism and sensitivity while

maintaining therapeutic efficacy.

The phase 2b trial explored higher dose ranges of centanafadine SR, including 500 mg, 600 mg, and 800
mg TDD, titrated over one week and maintained for three weeks [1] [2]. However, the tolerability profile

was less favorable at these higher doses, with increased rates of treatment discontinuation due to adverse
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events [2]. Notably, only one patient receiving <400 mg discontinued due to treatment-emergent adverse
events across both phase 2 studies, supporting the selection of 400 mg TDD as the upper limit for further

clinical development [1] [2].

Centanafadine Titration Protocol zog?zgl%D
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Efficacy Assessment and Clinical Trial Outcomes

Phase 3 Efficacy Results

The therapeutic efficacy of centanafadine has been established in two pivotal phase 3 randomized, double-

blind, placebo-controlled, parallel-group studies conducted in adults with ADHD aged 18-55 years [3]. Both
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trials demonstrated statistically significant improvements in the primary efficacy endpoint, the change from
baseline at day 42 in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score, for both the
200 mg/d and 400 mg/d dose groups compared to placebo [3] [6]. In study 1, the least-squares mean
differences in AISRS total score were -3.16 (P = 0.019) for 200 mg/d and -2.74 (P = 0.039) for 400 mg/d
versus placebo [3]. In study 2, these treatment differences were more pronounced, with values of -4.01 (P =

0.002) for 200 mg/d and -4.47 (P = 0.001) for 400 mg/d [3].

The effect sizes observed in these trials, while modest, were consistent across both dose levels and studies.
In study 1, effect sizes versus placebo were -0.28 for 200 mg/d and -0.24 for 400 mg/d, while in study 2,
effect sizes were -0.37 for 200 mg/d and -0.40 for 400 mg/d [3]. The key secondary efficacy endpoint, the
Clinical Global Impression-Severity of Illness Scale (CGI-S), also showed statistically significant
improvements from baseline to day 42 for both centanafadine doses compared to placebo in both studies (P
< 0.05) [3] [6]. These results demonstrate consistent symptom reduction across the core domains of ADHD,

with comparable efficacy between the 200 mg and 400 mg dose regimens.

Early Phase Efficacy and Response Patterns

Earlier phase 2 trials provided important insights into the temporal pattern of treatment response with
centanafadine. In the phase 2b randomized, double-blind, placebo-controlled crossover study,
centanafadine SR treatment resulted in a statistically significant improvement in ADHD Rating Scale IV
(ADHD-RS-IV) scores from baseline to week 3 compared with placebo (least-squares mean -16.5 vs -8.4; P
< 0.001; effect size 0.66) [1] [2]. Notably, significant efficacy was demonstrated as early as week 1,
indicating a relatively rapid onset of therapeutic effect [1] [2]. The phase 2a flexible-dose study further
supported these findings, with mean ADHD-RS-IV total scores decreasing by 21.41 points from the start of
active treatment to the end of week 4 (P < 0.001) [1] [2].

Additional analyses of response rates revealed that a 230% reduction in ADHD-RS-IV total score was
observed in 35.14% of patients at week 1, 62.16% at week 2, and 75.68% at week 3 of treatment [7].
Similarly, the more stringent 250% reduction criterion was met by 16.22% of patients at week 1, 43.24% at
week 2, and 62.16% at week 3 [7]. This pattern of progressively increasing response rates over the initial
weeks of treatment supports the short titration schedule and suggests that maximal therapeutic benefits may

be achieved within the first 2-3 weeks of treatment initiation at appropriate doses.
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Table 3: Efficacy Outcomes from Phase 3 Clinical Trials of Centanafadine in Adult ADHD

. Study 1: 200  Study 1: 400  Study 2: 200  Study 2: 400
Efficacy Measure

mg/d mg/d mg/d mg/d
AISRS Total Score Change (LS -3.16* -2.74* -4.01 -4.47
Mean vs Placebo)
P-value vs Placebo 0.019 0.039 0.002 0.001
Effect Size vs Placebo -0.28 -0.24 -0.37 -0.40
CGI-S Change (Significance vs P <0.05 P <0.05 P <0.05 P <0.05

Placebo)

Table 4: Response Patterns in Phase 2 Study of Centanafadine in Adult ADHD

Response Category Week1l Week2 Week3 Week 6 (Follow-up)
>30% Reduction in ADHD-RS-IV 35.14%  62.16%  75.68%  33.33%

>50% Reduction in ADHD-RS-IV 16.22%  43.24% 62.16% 22.22%

Mean ADHD-RS-IV Total Score Reduction -11.14 -16.14 -20.86 -11.53

Safety and Tolerability Profile

Short-Term Safety Data

Across the clinical development program, centanafadine has demonstrated a favorable tolerability profile
at the recommended doses of 200 mg/d and 400 mg/d. In the pooled analysis of the two phase 3 studies, the
overall rate of treatment-emergent adverse events (TEAEs) was low, with a small increase in TEAE
occurrence correlating with increasing dose [3]. The most frequently reported adverse events (>5% and

more frequent than placebo) included decreased appetite, headache, nausea, dry mouth, upper respiratory
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tract infection, and diarrhea [3] [6]. Notably, no single adverse event was reported by more than 7% of

patients in the pooled analysis, indicating a generally mild to moderate adverse effect profile [6].

The incidence of serious TEAEs and abuse potential-related adverse events was low in the phase 3 trials [3].
Discontinuation rates due to adverse events were modest, with only 1 patient who received <400 mg
discontinuing due to a TEAE across the phase 2 studies [2]. This favorable short-term safety profile supports
the use of the relatively rapid titration schedule implemented in the clinical trials, with escalation to the

target 400 mg TDD within the first week of treatment.

Long-Term Safety Outcomes

The long-term safety and tolerability of centanafadine were evaluated in a 52-week open-label, multicenter
study involving 662 adults with ADHD [5]. In this extended assessment, 61.4% of participants reported at
least one TEAE, with most events being mild or moderate in severity [5]. The most common TEAEs
observed during long-term treatment included insomnia (8.0%), nausea (7.7%), diarrhea (7.0%), and
headache (7.0%) [5]. A total of 80 participants (12.3%) discontinued treatment due to TEAEs, while serious
adverse events occurred in 12 participants (1.8%), none of which were considered related to centanafadine

by the investigators [5].

Exploratory efficacy assessments in the long-term study demonstrated sustained symptom improvement,
with AISRS total scores improving by up to 57% and CGI-S scores by 1.5 points from baseline [5]. These
findings suggest that centanafadine maintains its therapeutic effectiveness over extended treatment periods
without the development of tolerance. The safety monitoring included comprehensive assessments of clinical
laboratories, vital signs, electrocardiogram measures, and administration of the Columbia-Suicide Severity

Rating Scale, with no clinically significant concerns identified throughout the 52-week treatment period [5].
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Periodic Assessment

- ECG (Weeks 4, 12, 26, 52)
- Laboratory Tests (Q12 weeks)
Scheduled Intervals - Efficacy Scales (AISRS, CGI-S)

Baseline Assessment
- Medical History
- Physical Exam
- Vital Signs
- ECG Special Populations
- Laboratory Tests Adjust Monitoring - Hepatic Impairment
- CSSRs - Renal Impairment
- Drug Interactions

Initiate Treatment
As Clinically Indicated

Centanafadine Safety Monitoring Protocol

Click to download full resolution via product page

Specialized Monitoring and Assessment Protocols

Cardiac Safety Assessment

A comprehensive thorough QT (TQT) study was conducted to evaluate the potential effects of
centanafadine on cardiac repolarization, specifically assessing QTc interval prolongation risk [4]. This
double-blind, placebo- and active-controlled (moxifloxacin), 3-period crossover trial included 30 healthy
adults and evaluated centanafadine SR at a supratherapeutic dose of 800 mg TDD (400 mg twice daily) [4].
The concentration-QTc (C-QTc) analysis demonstrated no statistically significant relationship between
centanafadine or its major metabolite EB-10601 concentrations and QTc interval changes [4]. The C-QTc
slopes for centanafadine (-0.001 ms/[ng/mL]) and EB-10601 (-0.0003 ms/[ng/mL]) were not statistically
significant, and no change from baseline in QTcF or placebo-corrected QTcF >10 milliseconds for

centanafadine was observed at any postdose time point [4].

Importantly, no centanafadine-treated participants exhibited QTcF increases of >30 milliseconds, and no
clinically relevant effects on PR or QRS intervals or heart rate were observed [4]. The predicted AAQTcF

values at the geometric mean Cmax were -2.72 milliseconds for centanafadine and -1.59 milliseconds for
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EB-10601, compared to 11.75 milliseconds for the positive control moxifloxacin [4]. These findings
demonstrate that centanafadine has no clinically meaningful effect on cardiac repolarization at both
therapeutic and supratherapeutic doses, distinguishing it from some other psychotropic medications that

require intensive cardiac monitoring.

Abuse Potential Assessment

The abuse liability profile of centanafadine has been evaluated in preclinical models and an exploratory
human abuse liability study using an immediate-release formulation [3] [1]. In the National Institute on Drug
Abuse drug discrimination model, centanafadine showed mixed results across species [1] [2]. In rats,
centanafadine substituted fully for the discriminative stimulus effects of cocaine only at doses that reduced
response rates, potentially indicating aversive effects at higher concentrations [1] [2]. In monkeys,

centanafadine demonstrated dose-dependent substitution for cocaine [1] [2].

The phase 1 exploratory human abuse liability study suggested that centanafadine may have less abuse
potential than commonly prescribed stimulants for ADHD [3] [1]. Like other triple reuptake inhibitors and
bupropion, centanafadine was initially aversive and believed to be unlikely to be abused by known
stimulant users [1] [2]. Clinical trial data further support this conclusion, with low incidence of abuse
potential-related adverse events reported in the phase 3 studies [3]. This favorable abuse liability profile is
particularly relevant given the concerns about misuse associated with traditional stimulant medications for

ADHD.

Conclusion and Regulatory Status

Centanafadine represents a novel therapeutic approach for ADHD through its triple reuptake inhibition of
norepinephrine, dopamine, and serotonin transporters. The optimized titration schedule—initiating at 200 mg
TDD with escalation to 400 mg TDD after 7 days—has demonstrated a favorable balance between efficacy
onset and tolerability in the adult ADHD population [3] [5]. The consistent efficacy signals across multiple
phase 2 and 3 clinical trials, with statistically significant improvements in both primary and key secondary

endpoints, support the potential utility of centanafadine as a new treatment option for adults with ADHD [3]

[1] [6].
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The comprehensive safety database, including short-term controlled trials and a 52-week open-label study,
indicates that centanafadine is generally well-tolerated with mostly mild to moderate adverse events and
low discontinuation rates at therapeutic doses [3] [5]. Specialized assessments have demonstrated a favorable
cardiac safety profile with no clinically significant QT prolongation [4] and lower abuse potential compared
to schedule II stimulants [3] [1]. As of the current evidence, centanafadine continues to be under
development, with plans to investigate its effects in pediatric patients with ADHD and ongoing discussions
with regulatory authorities regarding approval pathways [6]. The unique pharmacological profile and clinical
evidence position centanafadine as a promising non-scheduled alternative for the management of ADHD

across the lifespan.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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